2-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile
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Overview
Description
2-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile typically involves multiple steps:
Formation of the Pyrimidin-2-yloxy Group: This step involves the reaction of pyrimidine with an appropriate alkylating agent to introduce the pyrimidin-2-yloxy group.
Attachment to Piperidine: The pyrimidin-2-yloxy group is then attached to a piperidine ring through a nucleophilic substitution reaction.
Sulfonylation: The piperidine derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Formation of Benzonitrile: Finally, the sulfonylated piperidine is reacted with a benzonitrile derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
- 4-(pyrimidin-2-yloxy)benzonitrile
Uniqueness
2-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile is unique due to its combination of a piperidine ring, a pyrimidine moiety, and a benzonitrile group. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions.
Properties
IUPAC Name |
2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c18-12-15-4-1-2-5-16(15)25(22,23)21-10-6-14(7-11-21)13-24-17-19-8-3-9-20-17/h1-5,8-9,14H,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPHYQMTPOUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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